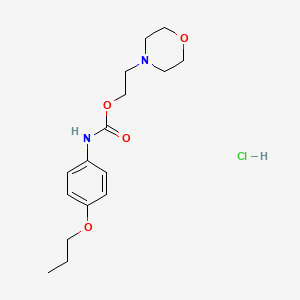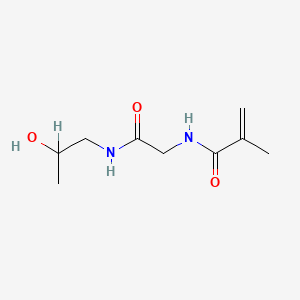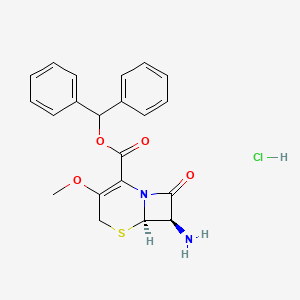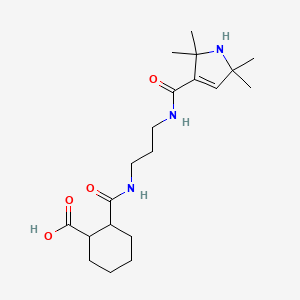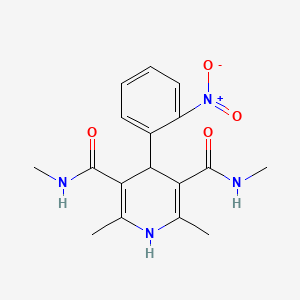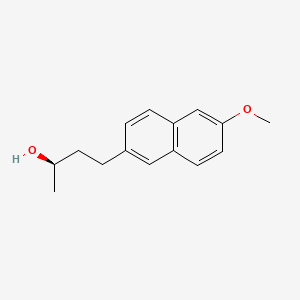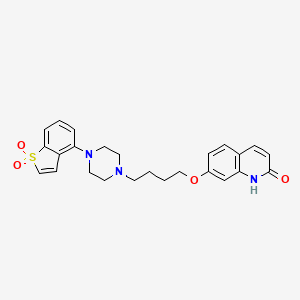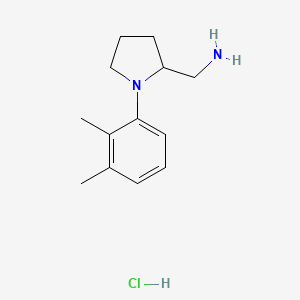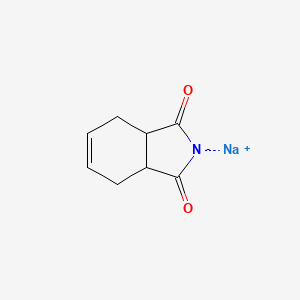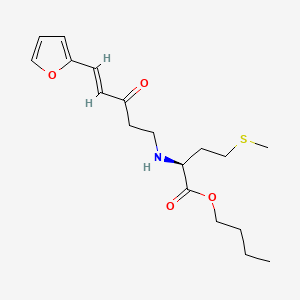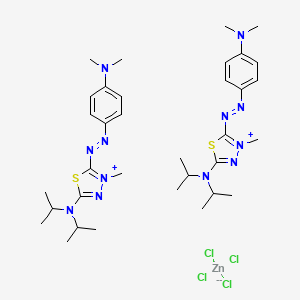
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) is a complex organic compound that features a thiadiazolium core with azo and amino substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Thiadiazolium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Azo Group: The azo group is usually introduced via a diazotization reaction followed by azo coupling.
Complexation with Zinc: Finally, the thiadiazolium compound is complexed with zinc chloride to form the tetrachlorozincate(2-) salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or azo groups.
Reduction: Reduction reactions can also occur, potentially converting the azo group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions may be possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Dye Chemistry: Due to the presence of the azo group, this compound may be used in the synthesis of dyes and pigments.
Catalysis: The zinc complex may have catalytic properties in organic reactions.
Biology and Medicine
Biological Probes: The compound could be used as a fluorescent probe in biological studies due to its potential chromophoric properties.
Pharmaceuticals: There may be potential for use in drug development, particularly if the compound exhibits biological activity.
Industry
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, as a dye, the compound would interact with substrates through its chromophoric groups. In biological systems, it might interact with proteins or nucleic acids through its amino and azo groups, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dye chemistry.
Thiadiazoles: Compounds with a thiadiazole core, used in various chemical applications.
Zinc Complexes: Other zinc-containing compounds used in catalysis and materials science.
Propiedades
Número CAS |
81921-77-9 |
|---|---|
Fórmula molecular |
C34H54Cl4N12S2Zn |
Peso molecular |
902.2 g/mol |
Nombre IUPAC |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H27N6S.4ClH.Zn/c2*1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;;;;;/h2*8-13H,1-7H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
JNLUABNCEMVGSQ-UHFFFAOYSA-J |
SMILES canónico |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


